molecular formula C12H13BrN2O2 B7355882 (6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione

Numéro de catalogue B7355882
Poids moléculaire: 297.15 g/mol
Clé InChI: PZHIARUTDPAHQG-PVSHWOEXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). PDE4 is an enzyme that breaks down cAMP, a second messenger molecule that plays a crucial role in various physiological processes, including inflammation, immune response, and cognitive function. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.

Mécanisme D'action

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 exerts its pharmacological effects by selectively inhibiting PDE4, which hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound 20-1724 can increase cAMP levels, which in turn activate downstream signaling pathways, such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). These pathways can modulate various cellular processes, such as gene expression, ion channel activity, and cytoskeletal dynamics.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a range of biochemical and physiological effects, depending on the cell type and tissue context. For example, in immune cells, this compound 20-1724 can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activation of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). In smooth muscle cells, this compound 20-1724 can induce relaxation by increasing cAMP levels, leading to the activation of PKA and the inhibition of myosin light chain kinase (MLCK). In the brain, this compound 20-1724 can enhance cognitive function by increasing cAMP levels in the hippocampus, a brain region important for learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 has several advantages as a research tool, including its high selectivity for PDE4, its ability to increase cAMP levels in a dose-dependent manner, and its well-established pharmacological profile. However, this compound 20-1724 also has some limitations, such as its poor solubility in aqueous solutions, its potential off-target effects on other PDE isoforms, and its relatively short half-life in vivo.

Orientations Futures

For research on (6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 include:
1. Development of more potent and selective PDE4 inhibitors based on the structure of this compound 20-1724.
2. Investigation of the therapeutic potential of this compound 20-1724 in other diseases, such as inflammatory bowel disease, multiple sclerosis, and depression.
3. Evaluation of the safety and efficacy of this compound 20-1724 in clinical trials.
4. Elucidation of the molecular mechanisms underlying the effects of this compound 20-1724 on various cellular processes.
5. Development of novel drug delivery systems to improve the pharmacokinetic properties of this compound 20-1724, such as its solubility and half-life.
In conclusion, this compound 20-1724 is a selective inhibitor of PDE4 that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to increase cAMP levels and modulate downstream signaling pathways makes it a valuable research tool for investigating the role of PDE4 in various physiological and pathological processes. Further research on this compound 20-1724 is needed to fully elucidate its therapeutic potential and to develop more potent and selective PDE4 inhibitors.

Méthodes De Synthèse

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 can be synthesized via a multi-step process involving the reaction of 2-bromobenzylamine with 1,2,5,6-tetrahydro-6-methyl-3,6-dioxo-4-pyridazinecarboxylic acid ethyl ester, followed by the cyclization of the intermediate product with trifluoroacetic acid. The final product can be obtained by recrystallization from ethanol.

Applications De Recherche Scientifique

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 has been widely used as a research tool to investigate the role of PDE4 in various physiological and pathological processes. Studies have shown that this compound 20-1724 can increase cAMP levels in cells and tissues, leading to a range of downstream effects, such as inhibition of inflammatory cytokine production, relaxation of smooth muscle cells, and enhancement of cognitive function.

Propriétés

IUPAC Name

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-7-11(16)15-10(12(17)14-7)6-8-4-2-3-5-9(8)13/h2-5,7,10H,6H2,1H3,(H,14,17)(H,15,16)/t7-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHIARUTDPAHQG-PVSHWOEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC(C(=O)N1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.